(R)-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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Overview
Description
®-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a heterocyclic compound that belongs to the pyrazolopyrazine family
Mechanism of Action
Target of Action
Similar compounds such as 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives have been reported to act as positive allosteric modulators of the mglu5 receptor . The mGlu5 receptor plays a crucial role in the central nervous system and is involved in various neurological disorders.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that it may interact with its target receptor (such as mglu5) to enhance its activity . This enhancement could lead to changes in cellular signaling pathways, leading to the observed effects.
Biochemical Pathways
Modulation of the mglu5 receptor can influence several downstream signaling pathways, including those involved in synaptic plasticity and neuronal excitability .
Pharmacokinetics
Similar compounds have shown acceptable oral pharmacokinetic profiles .
Result of Action
Positive allosteric modulation of the mglu5 receptor has been associated with efficacy in preclinical models of schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate typically involves the condensation of pyrazole derivatives with appropriate electrophilic reagents. One common method involves the reaction of pyrazole-3-carboxylic acid derivatives with tert-butylamine under acidic conditions to form the desired pyrazolopyrazine scaffold . The reaction is usually carried out in solvents such as dioxane at elevated temperatures to facilitate the ring closure and formation of the pyrazolopyrazine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazolopyrazine N-oxides.
Reduction: Formation of reduced pyrazolopyrazine derivatives.
Substitution: Formation of substituted pyrazolopyrazine derivatives.
Scientific Research Applications
®-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing potential drug candidates, particularly for targeting neurological disorders and cancer.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: Another heterocyclic compound with similar structural features and applications.
2-Methyl-5,7-diphenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine: Known for its chemical reactivity and potential medicinal applications.
Uniqueness
®-tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is unique due to its specific tert-butyl and methyl substitutions, which confer distinct chemical properties and reactivity. These structural features make it a valuable scaffold for designing novel compounds with enhanced biological activity and stability .
Properties
IUPAC Name |
tert-butyl (6R)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-7-15-10(5-6-13-15)8-14(9)11(16)17-12(2,3)4/h5-6,9H,7-8H2,1-4H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKHMDWQRSPOAU-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=CC=N2)CN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2C(=CC=N2)CN1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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